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Disclaimer: This document provides a detailed overview of the structural analysis of the

prefusion-stabilized SARS-CoV-2 spike glycoprotein, the intended protein product of the

BNT162b2 (Pfizer-BioNTech) mRNA vaccine. To date, direct structural studies (e.g., cryo-

electron microscopy) have not been performed on the spike protein produced in vivo following

vaccination. The information herein is based on extensive research on recombinant spike

proteins engineered with the same stabilizing modifications as those encoded by the

BNT162b2 vaccine.

Introduction: The S-2P Design
The BNT162b2 mRNA vaccine instructs human cells to produce a modified version of the

SARS-CoV-2 spike (S) protein. A critical modification is the substitution of two consecutive

amino acids, lysine (K) at position 986 and valine (V) at position 987, with prolines (P).[1] This

"S-2P" design is crucial for stabilizing the spike protein in its prefusion conformation.[1] The

prefusion state is the conformation the protein adopts on the viral surface before it binds to a

host cell and undergoes a dramatic structural rearrangement to mediate membrane fusion.[2]

[3] By locking the protein in this state, the vaccine-elicited antibodies are generated against the

same form of the protein that they would need to recognize on an actual virus to prevent

infection.[1]

The spike protein is a trimer, with each protomer consisting of an S1 subunit, which contains

the receptor-binding domain (RBD), and an S2 subunit, which anchors the protein and contains

the machinery for membrane fusion.[1] The RBDs can stochastically transition between a
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"down" (receptor-inaccessible) and an "up" (receptor-accessible) conformation.[3] Structural

studies of the S-2P protein have been fundamental in understanding the antigenicity of

vaccine-induced spike proteins and the mechanisms of antibody neutralization.

Structural Findings
Cryo-electron microscopy (cryo-EM) has been the primary method for elucidating the three-

dimensional structure of the S-2P spike protein. These studies have consistently shown that

the double proline substitution effectively maintains the trimeric spike in its prefusion state.

The predominant conformation observed is an asymmetrical trimer where one RBD is in the

"up" position, accessible for binding to the ACE2 receptor, while the other two RBDs are in the

"down" position.[3][4] A fully closed state, with all three RBDs down, is also observed.[5] The

inherent flexibility of the RBD in the "up" state often results in lower resolution in that specific

region of the cryo-EM map.[6]

The S-2P modification restricts the conformational flexibility of a loop that is critical for the

transition to the postfusion state, thereby stabilizing the prefusion trimer.[7] This stability is

essential for presenting a consistent antigenic target to the immune system.

Quantitative Data
The following tables summarize key quantitative data from representative cryo-EM studies of

prefusion-stabilized spike proteins.

Table 1: Cryo-EM Data Collection and Refinement Statistics
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Parameter Value Reference

Microscope Titan Krios [3][4]

Voltage 300 kV [3][4]

Detector Gatan K2/K3 Summit [3][4]

Magnification ~105,000x - 130,000x [3][4]

Pixel Size ~1.0 Å/pixel [3][4]

Electron Dose 50-60 e⁻/Å² [3][4]

Defocus Range -1.2 to -2.5 µm [3][4]

Table 2: Reconstructed Cryo-EM Map Resolutions and Conformational States

Spike Variant Conformation Resolution (Å)
Particle
Distribution

Reference

SARS-CoV-2 S-

2P
1 RBD Up 3.5

Predominant

State
[3]

SARS-CoV-2 S-

2P

3 RBDs Down

(Closed)
2.7 - [5]

Omicron BA.2 S-

2P

3 RBDs Down

(Closed) & 1

RBD Up

3.1
~3:1

(Closed:Open)
[8]

Full-length WT
Prefusion

(Closed)
2.9 - [2][9]

Full-length WT Postfusion 3.0 - [2][9]

Experimental Protocols
Recombinant S-2P Spike Protein Production and
Purification
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This protocol outlines the expression of the S-2P spike ectodomain in mammalian cells, a

common method for producing the protein for structural studies.[10][11]

Plasmid Design: A mammalian codon-optimized gene encoding the SARS-CoV-2 spike

protein (residues 1-1208) is synthesized. The gene includes the K986P and V987P

mutations, a C-terminal T4 fibritin trimerization domain, and a His-tag for purification.

Cell Culture: Expi293F or HEK293T cells are cultured in suspension using an appropriate

expression medium at 37°C with 8% CO2 and shaking.[12][13]

Transfection: When the cell culture reaches a density of 2.5-3.5 x 10⁶ cells/mL with >90%

viability, the cells are transfected with the expression plasmid using a transfection reagent

like polyethylenimine (PEI) or a commercial kit.[14]

Expression: The transfected cells are incubated for 3-5 days to allow for protein expression

and secretion into the medium.

Harvesting: The cell culture is centrifuged to pellet the cells. The supernatant, containing the

secreted spike protein, is collected and filtered.[14]

Affinity Chromatography: The filtered supernatant is loaded onto a Ni-NTA affinity

chromatography column. The column is washed with a low-imidazole buffer to remove non-

specifically bound proteins. The spike protein is then eluted using a high-imidazole buffer.[12]

Size-Exclusion Chromatography (SEC): The eluted fractions containing the spike protein are

pooled, concentrated, and loaded onto a size-exclusion chromatography column (e.g.,

Superose 6) to separate the trimeric spike from aggregates and other impurities.

Quality Control: The purified protein is analyzed by SDS-PAGE to confirm its size and purity.

The concentration is determined using a spectrophotometer.

Cryo-Electron Microscopy for Structural Determination
This protocol provides a general workflow for determining the structure of the purified S-2P

protein using cryo-EM.[10][15]
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Grid Preparation: A 3-4 µL aliquot of the purified spike protein at a concentration of ~0.5-1.0

mg/mL is applied to a glow-discharged cryo-EM grid (e.g., Holey Carbon grid).[16]

Vitrification: The grid is blotted for 2-4 seconds to create a thin film of the sample, and then

plunge-frozen into liquid ethane using a vitrification robot (e.g., Vitrobot). This process

freezes the water so rapidly that it forms vitreous (non-crystalline) ice, preserving the native

structure of the protein.[17]

Microscope Setup and Screening: The vitrified grids are loaded into a cryo-transmission

electron microscope (e.g., Titan Krios). The grids are screened to identify areas with good ice

thickness and particle distribution.

Data Collection: Automated data collection software is used to acquire thousands of high-

resolution images (micrographs) of the spike protein particles from different angles. Data

may be collected at different tilt angles to overcome preferred orientation issues.[5]

Image Processing:

Motion Correction: The movie frames from each micrograph are aligned to correct for

beam-induced motion.

CTF Estimation: The contrast transfer function (CTF) of the microscope is estimated and

corrected for each micrograph.

Particle Picking: Spike protein particles are automatically selected from the micrographs.

2D Classification: The particles are grouped into 2D classes to remove junk particles and

identify different views.

3D Reconstruction: An initial 3D model is generated, and the particles are aligned to it to

reconstruct a 3D density map.

3D Classification and Refinement: 3D classification is used to separate different

conformational states (e.g., RBD-up vs. RBD-down). The final maps for each state are

refined to the highest possible resolution.[9]
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Model Building and Validation: An atomic model of the spike protein is built into the cryo-EM

density map and refined. The final model is validated for its fit to the map and its

stereochemical properties.

Site-Specific Glycosylation Analysis by Mass
Spectrometry
The spike protein is heavily glycosylated, and these glycans can play a role in protein folding

and immune evasion. This protocol describes how to analyze the site-specific glycosylation.[18]

Protein Digestion: The purified spike protein is denatured, reduced, and alkylated. It is then

digested into smaller peptides using a sequence-specific protease like trypsin. To achieve full

sequence coverage, multiple proteases (e.g., chymotrypsin, Glu-C) may be used in separate

experiments.[1]

Glycopeptide Enrichment (Optional): If necessary, glycopeptides can be enriched from the

peptide mixture using hydrophilic interaction liquid chromatography (HILIC).

LC-MS/MS Analysis: The peptide/glycopeptide mixture is separated by liquid

chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass

spectrometer is operated in a data-dependent acquisition mode, where it cycles between a

full MS scan and several MS/MS scans of the most abundant precursor ions.

Data Analysis: The acquired MS/MS spectra are searched against a protein sequence

database containing the spike protein sequence. Specialized software is used to identify

peptides and to characterize the attached glycan structures at each of the 22 N-linked

glycosylation sites.[1] The analysis determines the type of glycan (e.g., oligomannose,

complex, hybrid) and its relative abundance at each site.[18]

Visualizations
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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